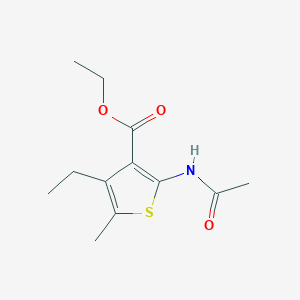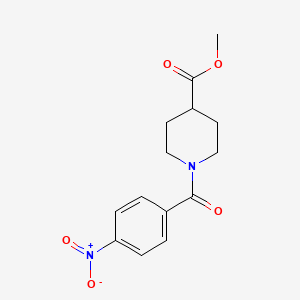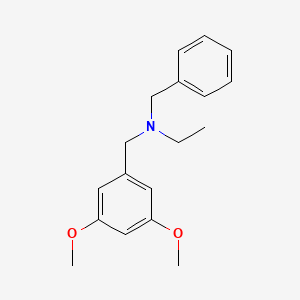
4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, also known as pFPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various areas of research, including neuroscience and pharmacology. In
科学研究应用
PFPP has been studied for its potential use in various areas of scientific research, including neuroscience and pharmacology. In neuroscience, 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been shown to have an effect on the dopamine system, which is important for regulating mood, motivation, and reward. In pharmacology, this compound has been studied for its potential use as a tool compound for drug discovery and development.
作用机制
The mechanism of action for 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. Specifically, this compound has been shown to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the observed effects of this compound on mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have an effect on the dopamine system in the brain. Specifically, this compound has been shown to increase dopamine levels in the brain, which may be responsible for its effects on mood, motivation, and reward. Additionally, this compound has been shown to have an effect on other neurotransmitter systems, such as the serotonin system, which may contribute to its overall effects.
实验室实验的优点和局限性
One advantage of using 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is its well-documented synthesis method, which allows for consistent production of the compound. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
未来方向
There are many future directions for research involving 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a tool compound for drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system. Other areas of interest include its effects on other neurotransmitter systems and its potential use in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research. Its well-documented synthesis method, low toxicity profile, and potential use as a tool compound make it an attractive option for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
合成方法
The synthesis method for 4-(4-fluorophenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of thionyl chloride. This reaction produces 4-(4-fluorophenyl)-1-piperazineethanamine, which is then reacted with carbon disulfide to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process that has been well-documented in scientific literature.
属性
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c20-17-6-8-18(9-7-17)22-12-14-23(15-13-22)19(24)21-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYCDAGTQXTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)


![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)


![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)

